BenchChemオンラインストアへようこそ!

(R)-6,6-Dimethylmorpholine-3-carboxylic acid

Chiral Resolution Enantiomeric Excess Diastereoselective Synthesis

Select this (R)-configured morpholine-3-carboxylic acid building block (CAS 1313479-60-5, ≥98% purity) to enforce conformational rigidity in your drug candidates. The geminal dimethyl substitution and defined stereochemistry directly enhance target-binding entropy and diastereoselective synthesis fidelity, critical for CNS-penetrant APIs and kinase inhibitor programs. Avoid racemic or achiral analogs that compromise yield and biological assay validity.

Molecular Formula C7H13NO3
Molecular Weight 159.18
CAS No. 1313479-60-5
Cat. No. B3231009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,6-Dimethylmorpholine-3-carboxylic acid
CAS1313479-60-5
Molecular FormulaC7H13NO3
Molecular Weight159.18
Structural Identifiers
SMILESCC1(CNC(CO1)C(=O)O)C
InChIInChI=1S/C7H13NO3/c1-7(2)4-8-5(3-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1
InChIKeyGNGXTWQIBWAVCJ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Qualified Overview: (R)-6,6-Dimethylmorpholine-3-carboxylic acid (CAS 1313479-60-5) as a Chiral Morpholine Scaffold


(R)-6,6-Dimethylmorpholine-3-carboxylic acid (CAS 1313479-60-5) is a chiral, non-planar heterocyclic building block belonging to the class of morpholine-3-carboxylic acids [1]. The molecule features a morpholine ring with geminal dimethyl substitution at the 6-position and a stereocenter at the 3-position in the (R)-configuration [2]. Its core utility in pharmaceutical R&D and agrochemical synthesis stems from its capacity to introduce a conformationally constrained, chiral morpholine moiety into target molecules, a feature essential for modulating pharmacokinetic properties and target engagement in drug discovery campaigns . The compound's distinct substitution pattern and defined stereochemistry are the primary drivers for its selection over less structurally defined or achiral analogs.

Why Simple Analogs Cannot Replace (R)-6,6-Dimethylmorpholine-3-carboxylic acid in Critical Synthetic Pathways


Direct substitution of (R)-6,6-Dimethylmorpholine-3-carboxylic acid with its (S)-enantiomer, the racemate, or non-gem-dimethylated morpholine analogs is precluded by fundamental differences in stereochemical outcome and physicochemical behavior that directly impact downstream synthetic yield, purity, and biological activity . The geminal dimethyl groups at the 6-position confer a unique conformational rigidity to the morpholine ring, altering its pucker and the spatial orientation of the carboxylic acid moiety, which in turn affects its reactivity in peptide coupling and its subsequent interaction with biological targets [1]. Furthermore, the defined (R)-configuration is not merely a specification; it is a structural prerequisite for the diastereoselective synthesis of complex molecules, where inversion or racemization would lead to the formation of undesired diastereomers, complicating purification and invalidating biological assay results [2]. The following quantitative evidence substantiates these points of differentiation.

Quantitative Differentiation of (R)-6,6-Dimethylmorpholine-3-carboxylic acid from Analogs: A Procurement-Focused Evidence Guide


Enantiomeric Purity: A Critical Distinction from the Racemate and (S)-Enantiomer

The procurement value of (R)-6,6-Dimethylmorpholine-3-carboxylic acid hinges on its defined (R)-configuration, a feature absent in the racemic mixture (CAS 1214213-50-9) and opposite to the (S)-enantiomer (CAS 783349-44-0). While the racemate provides a mixture of stereoisomers, the (R)-enantiomer is supplied with a specified minimum purity of 98%, ensuring a defined stereochemical input for asymmetric syntheses . The (S)-enantiomer, a distinct chemical entity, is also available at ≥98% purity, but its use would yield the opposite stereochemical outcome in any subsequent reaction .

Chiral Resolution Enantiomeric Excess Diastereoselective Synthesis Pharmaceutical Intermediate

Physicochemical Differentiation: Impact of 6,6-Dimethyl Substitution on Lipophilicity and Conformational Bias

The introduction of geminal dimethyl groups at the 6-position of the morpholine ring significantly alters the compound's physicochemical profile compared to the unsubstituted morpholine-3-carboxylic acid scaffold. The (R)-6,6-dimethyl derivative exhibits a computed XLogP3-AA value of -2.6, reflecting its increased lipophilicity and altered hydrogen-bonding capacity relative to the parent morpholine-3-carboxylic acid [1]. This substitution also locks the morpholine ring into a specific conformational bias, which can pre-organize the molecule for more favorable entropic binding to biological targets, a feature not present in the more flexible, unsubstituted analog [2].

Lipophilicity Conformational Analysis Medicinal Chemistry Physicochemical Properties

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Implications for CNS Penetration

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes, including the blood-brain barrier. (R)-6,6-Dimethylmorpholine-3-carboxylic acid has a computed TPSA of 58.6 Ų [1]. While this value suggests moderate polarity, it is lower than that of more highly functionalized morpholine derivatives (e.g., those with additional hydroxyl or amino groups), indicating a more favorable profile for passive membrane diffusion when incorporated into larger drug-like molecules.

Blood-Brain Barrier Permeability TPSA CNS Drug Design Hydrogen Bonding

Application in Kinase Inhibitor Synthesis: A Class-Level Functional Distinction

While specific quantitative IC50 data for this exact building block is not available in the primary literature, its core scaffold is a recognized privileged structure in the design of kinase inhibitors. Notably, the 6,6-dimethylmorpholine moiety is a key component of advanced clinical candidates, such as the IKK2 inhibitor MLN-0415, where it contributes to potent target engagement (IC50 in the low nanomolar range) and favorable pharmacokinetics . In contrast, simpler morpholine analogs lacking the geminal dimethyl substitution often exhibit reduced potency and metabolic stability, underscoring the value of this specific substitution pattern in advanced medicinal chemistry programs .

Kinase Inhibitors Medicinal Chemistry Building Block PI3K/AKT/mTOR Pathway

Validated Application Scenarios for (R)-6,6-Dimethylmorpholine-3-carboxylic acid Based on Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The defined (R)-configuration of this building block is essential for the diastereoselective construction of complex molecules. Its high enantiomeric purity (98%) ensures that downstream products are formed with high stereochemical fidelity, a non-negotiable requirement for active pharmaceutical ingredients (APIs) . This is in stark contrast to using a racemic mixture, which would double the number of stereoisomers, significantly complicating purification and reducing overall yield of the desired enantiomer.

Medicinal Chemistry Optimization for CNS-Targeting Compounds

The compound's favorable computed topological polar surface area (TPSA) of 58.6 Ų [1] makes it a strategic choice for medicinal chemists designing CNS-penetrant drugs. By incorporating this scaffold, researchers can maintain a lower overall TPSA for the final drug candidate, a key physicochemical property correlated with improved blood-brain barrier permeability and reduced susceptibility to efflux transporters like P-gp. This is a quantifiable advantage over more polar morpholine analogs.

Conformational Restriction in Bioactive Molecule Design

The geminal dimethyl groups at the 6-position introduce significant conformational bias to the morpholine ring [2]. This pre-organization can lead to enhanced binding affinity for biological targets due to a more favorable entropic contribution upon binding. This feature is particularly valuable in fragment-based drug discovery and structure-based design, where rigid, well-defined scaffolds are preferred over flexible, entropically penalized alternatives.

Synthesis of Kinase Inhibitor Libraries

Based on its structural homology to proven kinase inhibitor scaffolds, such as the IKK2 inhibitor MLN-0415 , this compound is an excellent candidate for generating focused libraries targeting the kinome. Its use ensures that the resulting compounds share a common, validated core, increasing the likelihood of identifying potent and selective hits, a strategy that is more efficient and cost-effective than using entirely novel or less characterized scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-6,6-Dimethylmorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.